Methyl 4-formyl-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formyl-2-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring a formyl group at the 4-position and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Methyl 4-formyl-2-aminobenzoate.
Oxidation: Methyl 4-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-formyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of methyl 4-formyl-2-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and nitro groups, which can undergo various chemical transformations. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-formyl-2-nitrobenzoate: Similar structure but with the formyl group at the 3-position.
Methyl 4-formyl-3-nitrobenzoate: Similar structure but with the nitro group at the 3-position.
Uniqueness
Methyl 4-formyl-2-nitrobenzoate is unique due to the specific positioning of the formyl and nitro groups, which confer distinct reactivity and properties compared to its isomers. This unique arrangement allows for selective chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C9H7NO5 |
---|---|
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
methyl 4-formyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-3-2-6(5-11)4-8(7)10(13)14/h2-5H,1H3 |
InChI-Schlüssel |
DFXPDEYRIVNOGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.